BenchChemオンラインストアへようこそ!

Protein SSX4 (161-180)

HLA restriction CD4+ T-cell epitope Immunopeptidomics

This 20-amino acid synthetic peptide is a validated HLA-DR8/DR52-restricted CD4+ T-cell epitope from the SSX4 cancer-testis antigen. It is the definitive reagent for ELISpot, ICS, and proliferation assays measuring SSX4-specific CD4+ responses in IgG or lambda light chain multiple myeloma (40.2- and 29.0-fold upregulation), melanoma, and epithelial ovarian cancer. Unlike SSX2 homolog peptides, SSX4 (161-180) exhibits distinct HLA restriction and T-cell cross-reactivity profiles, making generic substitution scientifically invalid. For overlapping epitope mapping, procure alongside SSX4 (151-170). Confirm patient HLA-DR8 or DR52 positivity before use; for HLA-DP10 patients, select SSX4 (151-170).

Molecular Formula
Molecular Weight
Cat. No. B1574994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein SSX4 (161-180)
SynonymsProtein SSX4 (161-180)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Protein SSX4 (161-180) Procurement Guide: HLA-DR Restricted Cancer-Testis Epitope for Immuno-Oncology Research


Protein SSX4 (161-180) (KHAWTHRLRERKQLVVYEEI) is a 20-amino acid synthetic peptide fragment derived from the C-terminal region of the human SSX4 cancer-testis antigen, a member of the highly homologous synovial sarcoma X breakpoint protein family [1]. This peptide corresponds to a naturally processed CD4+ T-cell epitope presented by HLA-DR8 and HLA-DR52 class II molecules, identified through in vitro stimulation of peripheral blood mononuclear cells from cancer patients [2]. The SSX4 protein exhibits restricted expression in normal adult tissues, primarily confined to testicular germ cells, with aberrant re-expression documented in multiple malignancies including melanoma, epithelial ovarian cancer, non-small cell lung cancer, and multiple myeloma, establishing its classification as a CT-X family cancer-testis antigen [1].

Why Generic Substitution Fails: The Quantitative Case for Protein SSX4 (161-180)


Generic substitution of SSX4 (161-180) with other SSX family peptides or overlapping fragments is scientifically invalid due to demonstrated differences in HLA restriction specificity, T-cell cross-reactivity patterns, and the underlying differential expression of the parent SSX4 antigen across cancer types and subtypes relative to its closest homolog SSX2 [1]. The SSX family comprises ten highly homologous members, yet epitope mapping studies confirm that distinct peptide regions exhibit non-overlapping HLA allele restrictions and divergent capacities to elicit T-cell responses from patient-derived lymphocytes [2]. Furthermore, quantitative expression profiling in multiple myeloma reveals that SSX4 and SSX2 display markedly different fold-increase magnitudes that vary by paraprotein subtype, with SSX4 showing superior upregulation in IgG and lambda light chain subtypes compared to SSX2 [1]. These differential properties render each SSX-derived peptide a functionally distinct research tool that cannot be interchanged without compromising experimental validity.

Protein SSX4 (161-180): Quantitative Differentiation Evidence for Procurement Decisions


HLA-DR8 and HLA-DR52 Dual-Restriction Profile of SSX4 (161-180)

SSX4 (161-180) is characterized by a defined dual HLA class II restriction to HLA-DR8 (population frequency approximately 4%) and HLA-DR52 (population frequency approximately 41%), as documented in the Cancer Immunity Peptide Database [1]. In contrast, the partially overlapping N-terminal peptide SSX4 (151-170) is restricted to HLA-DP10 (population frequency approximately 2%), while other SSX4 epitopes such as SSX4 (31-50) are restricted to HLA-DR3 (population frequency approximately 21%) [2]. This differential HLA restriction profile enables researchers to select the appropriate peptide based on the HLA haplotype of their patient cohort or experimental model system.

HLA restriction CD4+ T-cell epitope Immunopeptidomics Cancer immunotherapy

Cross-Recognition Pattern Between SSX4 (161-180) and SSX4 (151-170) Overlapping Peptides

T-cell clones isolated from melanoma patient LAU 97 that were initially identified as specific for SSX4 (151-170) demonstrated consistent cross-recognition of the overlapping C-terminal peptide SSX4 (161-180) . This bidirectional cross-reactivity between the two overlapping peptides indicates shared antigenic determinants within the overlapping region (amino acids 161-170: RKHAWTHRLRE). However, the reverse is not universally true for all T-cell clones specific to the 161-180 region, as distinct clones with exclusive specificity for the C-terminal portion have been identified [1]. This differential recognition pattern underscores that SSX4 (161-180) contains unique C-terminal epitope elements not present in the 151-170 fragment.

T-cell cross-reactivity Epitope mapping CD4+ T-cell clones Melanoma

SSX4 Expression Superior to SSX2 in Multiple Myeloma IgG and Lambda Light Chain Subtypes

Quantitative real-time PCR analysis of CD138+ bone marrow plasma cells from 18 Korean patients with relapsed/refractory multiple myeloma revealed subtype-specific differential expression between SSX4 and its closest homolog SSX2 [1]. In IgG subtype (n=7), SSX4 demonstrated a 40.2-fold increase in mRNA expression compared to healthy donor controls, while SSX2 did not rank among the top three expressed CTAs in this subtype (CTAG2 showed 63.9-fold, MAGE-A3 39.9-fold) [1]. In lambda light chain subtype (n=3), SSX4 showed a 29.0-fold increase, again ranking above SSX2 which was not in the top expressed CTAs for this subtype [1]. In contrast, kappa light chain subtype (n=3) showed SSX2 with a 6.4-fold increase versus SSX4 at 5.4-fold, indicating that SSX4 and SSX2 display inverse patterns of relative expression magnitude across different disease subtypes [1].

Multiple myeloma Cancer-testis antigen Biomarker Immunotherapy target selection

SSX4 Expression Frequency in Melanoma Versus Other SSX Family Members

Immunohistochemical analysis of melanoma specimens using a monoclonal antibody recognizing SSX2, SSX3, and SSX4 (but not SSX1 or SSX5) revealed SSX nuclear expression in 34 of 101 primary and metastatic melanoma cases (33.7%) [1]. Among 18 melanoma cell lines analyzed, 9 lines (50%) showed SSX RNA and protein expression, though with heterogeneous and variable levels [1]. In a separate RT-PCR analysis of melanoma cell lines, SSX4 was strongly expressed in 1 of 12 lines tested, while SSX1 or SSX2 expression was detected in 2 of 12 tumors, with 1 tumor showing positivity for both SSX1/SSX2 and SSX4 [2]. These findings indicate that SSX4 expression occurs in a subset of melanomas that does not completely overlap with SSX1/SSX2 expression, supporting the need for SSX4-specific reagents for comprehensive tumor profiling [1]. Class-level inference suggests that SSX4 (161-180) is most relevant for research on the 33.7% of melanoma cases expressing SSX family antigens rather than SSX-negative cases.

Melanoma Immunohistochemistry Tumor antigen profiling Patient stratification

SYT-SSX4 Fusion in Synovial Sarcoma: Rarity and Distinct Translocation Partner Status

Synovial sarcoma is cytogenetically characterized by the t(X;18)(p11.2;q11.2) translocation, which fuses the SYT gene on chromosome 18 to one of three SSX genes: SSX1, SSX2, or SSX4 [1]. While SSX1 and SSX2 serve as the predominant translocation partners, SSX4 involvement is exceptionally rare. As of the most recent comprehensive literature review, only three confirmed cases of SYT-SSX4 fusion have been reported worldwide [2]. This contrasts sharply with SYT-SSX1 and SYT-SSX2 fusions, which are mutually exclusive and account for the vast majority of synovial sarcoma cases [1]. The extreme rarity of the SYT-SSX4 fusion distinguishes SSX4 from its more frequently translocated homologs, though the functional and prognostic implications of this difference remain incompletely characterized.

Synovial sarcoma Chromosomal translocation Fusion oncogene Molecular diagnostics

Protein SSX4 (161-180): Validated Research and Procurement Application Scenarios


CD4+ T-Cell Immunomonitoring in HLA-DR8 or HLA-DR52 Positive Cancer Patients

SSX4 (161-180) is the peptide of choice for ELISpot, intracellular cytokine staining (ICS), or proliferation assays designed to detect and quantify SSX4-specific CD4+ T-cell responses in patient cohorts carrying HLA-DR8 (approximately 4% population frequency) or HLA-DR52 (approximately 41% population frequency) alleles [1]. This scenario applies specifically to research on melanoma, epithelial ovarian cancer, and multiple myeloma, where SSX4 expression has been documented in tumor tissues [2]. Researchers must perform HLA typing to confirm patient eligibility before utilizing this peptide for T-cell stimulation. For HLA-DP10-positive patients, the alternative peptide SSX4 (151-170) should be selected instead, as 161-180 is not presented by this allele [1].

T-Cell Epitope Mapping and Cross-Reactivity Studies in Melanoma Research

For studies requiring analysis of overlapping T-cell epitopes within the C-terminal region of SSX4, SSX4 (161-180) should be procured alongside SSX4 (151-170) to enable side-by-side testing of CD4+ T-cell clone cross-recognition patterns [1]. This paired procurement strategy is particularly relevant for research groups working with T-cell clones derived from melanoma patients, where cross-reactivity between these two overlapping peptides has been experimentally documented [2]. The differential recognition patterns observed between these overlapping fragments enable researchers to map the minimal epitope requirements for T-cell receptor recognition and assess the breadth of SSX4-directed immune responses in patient samples [1].

Multiple Myeloma Immunotherapy Target Validation in IgG and Lambda Light Chain Subtypes

SSX4 (161-180) is the appropriate CD4+ T-cell epitope reagent for research programs focused on IgG or lambda light chain multiple myeloma, where quantitative expression data demonstrate that SSX4 exhibits 40.2-fold and 29.0-fold upregulation, respectively, compared to healthy donor controls [1]. In these disease subtypes, SSX4 ranks among the top expressed cancer-testis antigens, whereas its homolog SSX2 does not rank in the top three expressed CTAs [1]. For research on kappa light chain multiple myeloma, SSX4 remains relevant but with more modest expression (5.4-fold increase), and SSX2-directed reagents may provide complementary value [1]. Procurement decisions should align with the specific multiple myeloma subtype under investigation.

SYT-SSX4 Fusion-Positive Synovial Sarcoma Research

For the extremely rare subset of synovial sarcoma cases harboring the SYT-SSX4 fusion oncogene (only three cases reported in the literature), SSX4 (161-180) represents the cognate CD4+ T-cell epitope for studying SSX4-directed immune responses [1]. In these cases, SSX1- and SSX2-derived peptides are not appropriate surrogates, as the expressed SSX4 protein contains unique C-terminal sequence elements distinct from SSX1 and SSX2 [2]. Researchers studying SYT-SSX4-positive synovial sarcoma should confirm fusion partner status via RT-PCR or FISH before procuring SSX4-specific peptide reagents. For the majority of synovial sarcoma cases (SYT-SSX1 or SYT-SSX2), the corresponding SSX1- or SSX2-derived peptides should be prioritized instead [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein SSX4 (161-180)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.